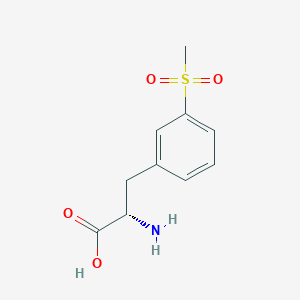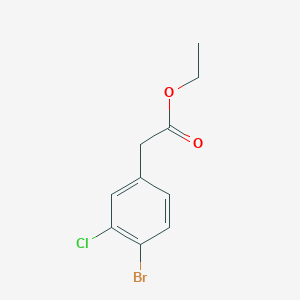
(S)-2-氨基-3-(3-(甲基磺酰基)苯基)丙酸
描述
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases.
科学研究应用
分析方法开发
Davadra 等人 (2011) 的一项研究开发了一种成功的方法来分离与 (S)-2-氨基-3-(3-(甲基磺酰基)苯基)丙酸相似的化合物的立体异构体。这是使用反相高效液相色谱法实现的,证明了该化合物在色谱分析和立体化学研究中的重要性 (Davadra 等人,2011)。
衍生物合成
Tye 和 Skinner (2002) 描述了 3-(苯磺酰亚胺基)丙酸酯的衍生物的合成,该化合物在结构上与 (S)-2-氨基-3-(3-(甲基磺酰基)苯基)丙酸相关。这项研究突出了该化合物在合成具有独特性质的新型有机分子中的潜力 (Tye & Skinner,2002)。
不对称生物催化
Li 等人 (2013) 进行了一项使用与 (S)-2-氨基-3-(3-(甲基磺酰基)苯基)丙酸在结构上相似的化合物的非对称生物催化的研究。他们利用甲基杆菌 Y1-6 进行手性催化,表明该化合物在生产对映纯药物中间体中的作用 (Li 等人,2013)。
药理学研究
在药理学研究中,Abbenante 等人 (1997) 合成了 3-氨基-3-(4-氯苯基)丙酸的衍生物,类似于所讨论的化合物。他们的工作有助于了解此类化合物的药理特性,特别是作为 GABA 受体拮抗剂 (Abbenante 等人,1997)。
药物代谢中的生物催化
Zmijewski 等人 (2006) 在药物代谢中应用生物催化,使用相关化合物,以了解和预测药物的代谢命运。这项研究表明该化合物与药物开发和代谢研究相关 (Zmijewski 等人,2006)。
抗炎研究
Ren 等人 (2021) 从杜仲中分离出新的酚类化合物,包括与 (S)-2-氨基-3-(3-(甲基磺酰基)苯基)丙酸相似的衍生物,并评估了它们的抗炎活性。这表明该化合物可用于开发新的抗炎剂 (Ren 等人,2021)。
作用机制
Target of Action
It’s structurally similar to ibuprofen, which primarily targets the cyclooxygenase (cox) enzyme system . This enzyme system plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
If we consider its structural similarity to ibuprofen, it may inhibit the cox enzyme system, thereby reducing the production of prostaglandins . This would result in decreased inflammation and pain.
Biochemical Pathways
Based on its potential similarity to ibuprofen, it might affect the arachidonic acid pathway, which leads to the production of prostaglandins . By inhibiting the COX enzyme, the compound could disrupt this pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain.
Pharmacokinetics
A related compound, ibuprofen sodium, is known to be absorbed faster but to a similar extent as standard ibuprofen formulations . This suggests that the compound might have good bioavailability.
Result of Action
If it acts similarly to ibuprofen, it could reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
A forced degradation study was carried out under specified conditions to investigate the chemical stability of ibuprofen sodium . This suggests that environmental factors such as light, temperature, and pH could potentially influence the stability and efficacy of the compound.
属性
IUPAC Name |
(2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLZTVEVNSPE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1270093-99-6 | |
| Record name | (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)




methanone hydrochloride](/img/structure/B6591143.png)